2-Fluoro-2'-piperidinomethyl benzophenone 2-Fluoro-2'-piperidinomethyl benzophenone
Brand Name: Vulcanchem
CAS No.: 898773-48-3
VCID: VC2299995
InChI: InChI=1S/C19H20FNO/c20-18-11-5-4-10-17(18)19(22)16-9-3-2-8-15(16)14-21-12-6-1-7-13-21/h2-5,8-11H,1,6-7,12-14H2
SMILES: C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3F
Molecular Formula: C19H20FNO
Molecular Weight: 297.4 g/mol

2-Fluoro-2'-piperidinomethyl benzophenone

CAS No.: 898773-48-3

Cat. No.: VC2299995

Molecular Formula: C19H20FNO

Molecular Weight: 297.4 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-2'-piperidinomethyl benzophenone - 898773-48-3

Specification

CAS No. 898773-48-3
Molecular Formula C19H20FNO
Molecular Weight 297.4 g/mol
IUPAC Name (2-fluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone
Standard InChI InChI=1S/C19H20FNO/c20-18-11-5-4-10-17(18)19(22)16-9-3-2-8-15(16)14-21-12-6-1-7-13-21/h2-5,8-11H,1,6-7,12-14H2
Standard InChI Key GJHOPKXMBBUCBL-UHFFFAOYSA-N
SMILES C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3F
Canonical SMILES C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3F

Introduction

2-Fluoro-2'-piperidinomethyl benzophenone is a synthetic organic compound with the chemical formula C19H20FNO. It is a benzophenone derivative, which includes a piperidine ring attached to the benzophenone core. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential biological activities.

Synthesis and Preparation

The synthesis of 2-Fluoro-2'-piperidinomethyl benzophenone typically involves the reaction of a fluorinated benzaldehyde or benzoyl chloride with a piperidinomethyl-substituted benzene derivative. The specific synthetic route may vary depending on the availability of starting materials and desired yields.

Biological Activity and Applications

While specific biological activities of 2-Fluoro-2'-piperidinomethyl benzophenone are not well-documented, compounds with similar structures have shown potential in various biological assays. For instance, benzophenone derivatives have been explored for their antimitotic and anticancer properties . The presence of a fluorine atom and a piperidine ring could influence its interaction with biological targets, potentially enhancing its activity or selectivity.

4-Bromo-2-fluoro-2'-piperidinomethyl benzophenone

This compound, with a bromine atom instead of hydrogen on the phenyl ring, has a molecular weight of 376.3 g/mol and is known by the CAS number 898773-57-4 . The addition of a bromine atom may alter its reactivity and biological activity compared to the 2-fluoro derivative.

4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone

This compound, with a chlorine atom instead of hydrogen, has a CAS number of 898773-63-2 . The chlorine atom could affect its chemical stability and biological interactions differently than the fluorine or bromine analogs.

Table 2: Potential Biological Activities of Benzophenone Derivatives

Compound TypePotential Biological Activity
BenzophenonesAntimitotic, anticancer
Fluorinated BenzophenonesEnhanced selectivity or activity due to fluorine substitution
Piperidinomethyl-substituted BenzophenonesPotential for increased interaction with biological targets

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator